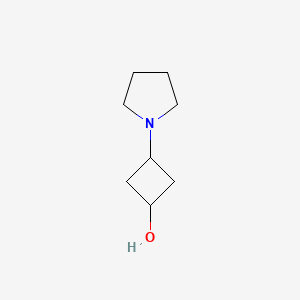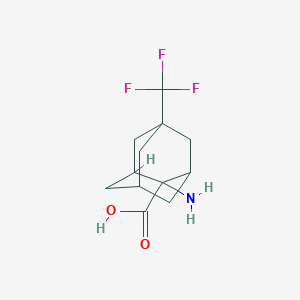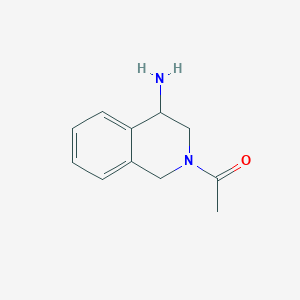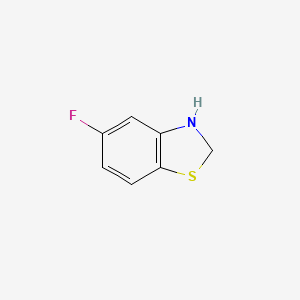
1-(3-Amino-2-hydroxypropyl)pyrrolidin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-2-hydroxypropyl)pyrrolidin-2-one hydrochloride is a chemical compound with the molecular formula C7H15ClN2O2 It is a derivative of pyrrolidinone, characterized by the presence of an amino group and a hydroxyl group on the propyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-amino-2-hydroxypropyl)pyrrolidin-2-one hydrochloride typically involves the reaction of pyrrolidinone with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the use of but-2-ynedioates, aldehydes, and amines at room temperature or elevated temperatures (around 70°C) to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes, including the use of custom synthesis and procurement services. Companies like ChemScene provide bulk custom synthesis and sourcing for this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-2-hydroxypropyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidinone compounds.
Scientific Research Applications
1-(3-Amino-2-hydroxypropyl)pyrrolidin-2-one hydrochloride has a wide range of scientific research applications, including:
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-amino-2-hydroxypropyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Piracetam: A pyrrolidinone derivative known for its cognitive-enhancing properties.
Oxiracetam: Another pyrrolidinone derivative with similar cognitive effects.
1-(1-aminopentan-3-yl)pyrrolidin-2-one hydrochloride: A structurally similar compound with different side chain modifications.
Uniqueness: 1-(3-Amino-2-hydroxypropyl)pyrrolidin-2-one hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of an amino group and a hydroxyl group on the propyl side chain sets it apart from other pyrrolidinone derivatives.
Properties
Molecular Formula |
C7H15ClN2O2 |
|---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
1-(3-amino-2-hydroxypropyl)pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C7H14N2O2.ClH/c8-4-6(10)5-9-3-1-2-7(9)11;/h6,10H,1-5,8H2;1H |
InChI Key |
XUZWKFBNSPMFKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CC(CN)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-2-(propan-2-yl)cyclohexyl bis[(benzylamino)(phenyl)methyl]phosphinate](/img/structure/B13230830.png)

![8-Methyl-6-phenyl-5H,6H-pyrido[2,3-d]pyridazin-5-one](/img/structure/B13230836.png)
![1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B13230839.png)

![[5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride](/img/structure/B13230852.png)
![2-{2-Azaspiro[4.4]nonan-4-yl}phenol](/img/structure/B13230859.png)


![1-[(1-Aminocyclohexyl)methyl]pyrrolidine-2,5-dione](/img/structure/B13230879.png)



![2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B13230893.png)
